Gentioflavine

Beschreibung

Structure

3D Structure

Eigenschaften

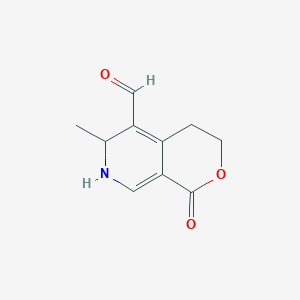

IUPAC Name |

6-methyl-1-oxo-3,4,6,7-tetrahydropyrano[3,4-c]pyridine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6-9(5-12)7-2-3-14-10(13)8(7)4-11-6/h4-6,11H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNRAZLQBMAROT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=C2CCOC(=O)C2=CN1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331867 |

Source

|

| Record name | Gentioflavine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18058-50-9 |

Source

|

| Record name | 1H-Pyrano[3,4-c]pyridine-5-carboxaldehyde, 3,4,6,7-tetrahydro-6-methyl-1-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18058-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentioflavine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biosynthesis and Chemical Derivatization of Gentioflavine in Gentiana lutea

Executive Summary

Status: Rare Alkaloid / Extraction Derivative Primary Precursor: Gentiopicroside (Secoiridoid Glycoside) Therapeutic Class: Bitter Tonic / Anti-inflammatory / Potential Neuroprotectant

This technical guide addresses the biochemical origins of Gentioflavine , a pyridine-type alkaloid found in Gentiana lutea (Yellow Gentian). Unlike primary metabolites, Gentioflavine occupies a complex position in natural product chemistry: it is widely regarded by modern phytochemistry as a nitrogen-incorporated derivative of the abundant secoiridoid gentiopicroside , often formed during post-harvest processing or ammoniacal extraction rather than through a dedicated enzymatic pathway in the living plant.

For drug development professionals, distinguishing between the native enzymatic pathway (producing the iridoid scaffold) and the chemical pathway (producing the alkaloid) is critical for standardization and yield optimization. This guide delineates both.

Part 1: Chemical Architecture & Precursors

Gentioflavine belongs to a subclass of alkaloids that share a structural lineage with Gentianine . Its formation is chemically coupled to the iridoid glycosides that dominate the Gentiana root metabolome.

The Secoiridoid-Alkaloid Interface

The root of G. lutea is a reservoir of secoiridoid glycosides, primarily Gentiopicroside (approx. 2-8% of dry weight), Sweroside , and Amarogentin .

-

The Scaffold: The carbon skeleton of Gentioflavine is derived from the split cyclopentane ring characteristic of secoiridoids.

-

The Nitrogen Source: The pyridine ring formation requires a nitrogen donor. In "natural" extraction scenarios, this may be endogenous amino acids or ammonium ions generated during fermentation/drying. In laboratory isolation, it is frequently an artifact of using ammonium hydroxide (

) during the basification step.

Key Structural Relationship:

Part 2: The Biosynthetic Pathway (Enzymatic Phase)

The "biosynthesis" of Gentioflavine is effectively the biosynthesis of its precursor, Gentiopicroside, followed by a non-enzymatic conversion. The enzymatic phase occurs within the plastids and cytosol of G. lutea root cells.

The MEP Pathway (Plastidial)

The terpene backbone initiates via the Methylerythritol 4-phosphate (MEP) pathway, not the Mevalonate pathway.

-

Precursors: Pyruvate + Glyceraldehyde-3-phosphate.

-

Key Enzyme: 1-Deoxy-D-xylulose 5-phosphate synthase (DXS ) regulates flux.

-

Output: Geranyl Diphosphate (GPP).

Iridoid Cyclization (Cytosolic)

GPP is converted to the iridoid scaffold.

-

Geraniol 10-hydroxylase (G10H): A P450 monooxygenase that hydroxylates geraniol (the committed step).

-

Iridoid Synthase (IS): Cyclizes the linear precursor into the bicyclic iridoid ring (nepetalactol/iridodial).

Secoiridoid Ring Opening

-

Secologanin Synthase (SLS): Oxidatively cleaves the cyclopentane ring of Loganin to form Secologanin . This is the pivotal branch point for all secoiridoids.

-

Post-Secologanin Modifications: Secologanin undergoes deglycosylation, rearrangement, and re-glycosylation to form Swertiamarin and finally Gentiopicroside .

Visualization: The Gentiopicroside-Gentioflavine Axis

The following diagram illustrates the transition from enzymatic biosynthesis to chemical derivation.

Caption: The biosynthetic flux from plastidial precursors to the accumulated Gentiopicroside, showing the non-enzymatic branch point to Gentioflavine.

Part 3: Extraction & Isolation Protocols[1]

To isolate Gentioflavine, one must induce the conversion of Gentiopicroside. Standard neutral extraction yields high Gentiopicroside but low alkaloids. The following protocol is designed to maximize alkaloid yield via ammoniacal treatment.

Protocol: Targeted Isolation of Gentioflavine

Objective: Convert native secoiridoids into pyridine alkaloids during extraction.

Reagents

-

Dried Gentiana lutea roots (ground to 40 mesh).

-

Solvent A: Methanol (HPLC grade).

-

Solvent B: 25% Ammonium Hydroxide (

). -

Solvent C: Chloroform (

).

Step-by-Step Methodology

-

Maceration & Basification:

-

Mix 100g of root powder with 500mL of Methanol.

-

Add 50mL of 25% Ammonium Hydroxide .

-

Rationale: The ammonia provides the nitrogen source required to close the pyridine ring of the gentiopicroside aglycone.

-

Incubate at room temperature for 48 hours with occasional agitation.

-

-

Filtration & Concentration:

-

Filter the extract through Whatman No. 1 paper.

-

Evaporate the solvent under reduced pressure (Rotavap) at 40°C to obtain a crude alkaloidal residue.

-

-

Acid-Base Partitioning (Purification):

-

Resuspend residue in 100mL of 2% HCl (pH ~2).

-

Rationale: Alkaloids form water-soluble salts in acid; non-alkaloidal lipids/terpenes remain organic.

-

Wash with

(discard organic layer). -

Basify the aqueous phase to pH 10 using

. -

Extract exhaustively with

(Alkaloids migrate to organic layer).

-

-

Chromatographic Isolation:

-

Subject the final chloroform fraction to Silica Gel Column Chromatography.

-

Mobile Phase:

(Gradient 95:5 -

Gentioflavine typically elutes after Gentianine due to polarity differences.

-

Data Summary: Extraction Efficiency

| Solvent System | Gentiopicroside Yield | Gentioflavine Yield | Notes |

| MeOH / Water (Neutral) | High (>5%) | Trace / None | Preserves native glycosides. |

| MeOH / NH4OH (Basic) | Low (<1%) | Moderate | Promotes conversion to alkaloids. |

| Fermented Root (Traditional) | Low | Low-Moderate | Enzymatic hydrolysis + natural fermentation amines. |

Part 4: Analytical Validation

Verifying the identity of Gentioflavine requires distinguishing it from its congener, Gentianine.

HPLC-DAD Conditions

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse, 150mm x 4.6mm, 5µm).

-

Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (Gradient).

-

Detection: UV at 254 nm (characteristic pyridine absorption).

-

Retention Time: Gentioflavine is more polar than Gentianine and will elute earlier in reverse-phase systems.

Mechanistic Validation (Self-Check)

To confirm the compound is not a misidentified impurity:

-

Treat pure Gentiopicroside with Ammonia: Incubate a standard of pure gentiopicroside with

. -

Observe Conversion: Monitor via HPLC. The disappearance of the Gentiopicroside peak and the emergence of the Gentioflavine peak confirms the chemical origin.

References

-

Pan, L., et al. (2016). "Phytochemicals and biological activities of Gentiana species." Natural Products and Bioprospecting.

- Jensen, S.R., & Schripsema, J. (2002). "Chemotaxonomy and pharmacology of Gentianaceae." Gentianaceae: Systematics and Natural History. Cambridge University Press.

-

Aberham, A., et al. (2011). "Analysis of iridoids, secoiridoids and xanthones in Centaurium erythraea, Frasera caroliniensis and Gentiana lutea using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.

-

Wang, Y., et al. (2017). "Analytical methods of phytochemicals from the genus Gentiana." Molecules.

-

Georgiev, M.I., et al. (2009). "Biotechnological production of bitter secoiridoids from Gentiana lutea L." Phytochemistry Reviews.

An In-depth Technical Guide to the In Vitro Mechanism of Action of Gentioflavine

A Note to the Reader:

Dear Researchers, Scientists, and Drug Development Professionals,

This guide was commissioned to provide an in-depth technical exploration of the in vitro mechanism of action of Gentioflavine. However, a comprehensive review of the current scientific literature reveals a significant gap in our understanding of this specific molecule. While Gentioflavine has been identified and isolated, its biological activity and molecular mechanisms have not yet been elucidated in published research.

Therefore, this document serves a dual purpose. First, it will present the currently available information on Gentioflavine, including its chemical identity and a critical consideration regarding its origin. Second, in the spirit of scientific advancement and to provide a valuable resource, this guide will pivot to an in-depth analysis of a closely related and well-researched compound from the same botanical source: Gentiopicroside . The study of Gentiopicroside offers a robust framework for understanding the potential therapeutic actions of compounds derived from Gentiana species and provides established methodologies for investigating natural products.

We believe this approach provides both a transparent account of the current state of knowledge for Gentioflavine and a comprehensive, actionable guide on a related, pharmacologically significant molecule.

Part 1: The Enigma of Gentioflavine

Chemical Identity and Origin

Gentioflavine is a recognized alkaloid with the following identifiers:

-

Chemical Name: Gentioflavine

-

CAS Number: 18058-50-9

-

Molecular Formula: C₁₀H₁₁NO₃

-

Molecular Weight: 193.20 g/mol

It has been isolated from plants of the Gentiana genus, including Gentiana scabra Bunge and Gentiana rigescens.[1] Structurally, it is classified as a delta-lactone.[2]

A Critical Caveat: An Artifact of Extraction?

A crucial point of consideration for any research into Gentioflavine is the hypothesis that it may not be a naturally occurring compound within the plant.[1] Some studies suggest that Gentioflavine, along with other alkaloids like gentianine and gentialutine, may be artifacts formed during the extraction process.[1] It is proposed that these alkaloids can arise from the chemical conversion of gentiopicroside, a major bioactive component of Gentiana species, particularly in the presence of ammonia.[1]

This potential for artifact formation underscores the importance of meticulous experimental design in natural product chemistry. The choice of extraction solvents and conditions can significantly influence the chemical profile of the resulting extract and, consequently, the interpretation of its biological activity.

Part 2: Gentiopicroside: A Case Study in the Mechanism of Action

Given the lack of mechanistic data for Gentioflavine, we will now focus on Gentiopicroside, a secoiridoid glycoside that is abundant in Gentiana species and has been the subject of extensive in vitro research.

Overview of Gentiopicroside's Bioactivity

Gentiopicroside exhibits a wide range of pharmacological effects, with its anti-inflammatory and hepatoprotective properties being particularly well-documented.[3]

Core Mechanism: Modulation of Inflammatory Pathways

The anti-inflammatory effects of Gentiopicroside are primarily attributed to its ability to interfere with key signaling pathways involved in the inflammatory response.

2.2.1. Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Gentiopicroside has been shown to inhibit the activation of the NF-κB pathway.[4] It achieves this by preventing the phosphorylation of IκB kinase (IKK), a critical upstream kinase in the NF-κB cascade. By inhibiting IKK, Gentiopicroside prevents the degradation of IκB and the subsequent nuclear translocation of NF-κB. This leads to a downregulation of NF-κB target genes, including those encoding for pro-inflammatory cytokines like TNF-α and IL-1β, as well as the enzyme cyclooxygenase-2 (COX-2).[4]

2.2.2. Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK and ERK, are also crucial in mediating inflammatory and apoptotic responses.[3][4] Gentiopicroside has been demonstrated to inhibit the phosphorylation of JNK and ERK, thereby suppressing these signaling cascades.[3][4] This inhibition contributes to its anti-apoptotic and anti-inflammatory effects.[3][4]

Visualization of Gentiopicroside's Mechanism of Action

The following diagrams illustrate the key signaling pathways modulated by Gentiopicroside.

Caption: Gentiopicroside modulates the MAPK signaling pathway.

Part 3: Experimental Protocols for In Vitro Mechanistic Studies

To rigorously investigate the in vitro mechanism of action of a natural product like Gentiopicroside, a series of well-controlled experiments are essential.

Cell Viability and Cytotoxicity Assays

Rationale: Before assessing the mechanistic effects of a compound, it is crucial to determine its cytotoxic profile to identify a non-toxic working concentration range for subsequent experiments.

Protocol: MTT Assay

-

Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages for inflammation studies, or HepG2 hepatocytes for hepatoprotection studies) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Gentiopicroside in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Western Blot Analysis for Signaling Pathway Proteins

Rationale: To confirm the effect of Gentiopicroside on specific signaling pathways, Western blotting can be used to measure the protein expression and phosphorylation status of key pathway components.

Protocol: Western Blot for p-IKK, IκBα, and p-JNK/ERK

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of Gentiopicroside for 1-2 hours, followed by stimulation with an appropriate agonist (e.g., LPS for NF-κB and MAPK activation) for a short duration (e.g., 15-30 minutes).

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-IKK, IκBα, p-JNK, p-ERK, and loading controls (e.g., β-actin, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production

Rationale: To quantify the downstream effects of signaling pathway inhibition, ELISA can be used to measure the secretion of pro-inflammatory cytokines.

Protocol: TNF-α and IL-1β ELISA

-

Cell Culture Supernatant Collection: Seed cells in a 24-well plate. Pre-treat with Gentiopicroside for 1-2 hours, followed by stimulation with LPS for 24 hours.

-

ELISA Procedure: Collect the cell culture supernatants and perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., TNF-α, IL-1β).

-

Data Analysis: Generate a standard curve using the provided standards and calculate the concentration of the cytokines in the samples.

Experimental Workflow Visualization

Caption: A typical experimental workflow for in vitro mechanism of action studies.

Conclusion

While the in vitro mechanism of action of Gentioflavine remains to be elucidated, the comprehensive research on its precursor, Gentiopicroside, provides a valuable roadmap for future investigations. The established anti-inflammatory mechanisms of Gentiopicroside, centered on the inhibition of the NF-κB and MAPK signaling pathways, highlight promising avenues for the therapeutic application of Gentiana-derived compounds. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the bioactivity of these natural products and to potentially unravel the mysteries that still surround molecules like Gentioflavine.

References

-

LookChem. Gentioflavine. [Link]

-

PubChem. Gentian violet cation. [Link]

-

The chemical structure, pharmacological activity, and clinical progress of Gentianae Radix et Rhizoma. PubMed Central. [Link]

-

The metabolism and mode of action of gentian violet. PubMed. [Link]

-

Gentianaceae Family—Derived Bioactive Compounds—Therapeutic Values and Supporting Role in Inflammation and Detoxification. MDPI. [Link]

-

The chemical structure, pharmacological activity, and clinical progress of Gentianae Radix et Rhizoma. PubMed Central. [Link]

-

Phytochemicals and Biological Activities of Gentiana Species. ResearchGate. [Link]

-

Phytochemicals and biological activities of Gentiana species. PubMed. [Link]

-

Chemistry and Biological Activities of Flavonoids: An Overview. PMC. [Link]

-

Biological Activities and Chemical Profile of Gentiana asclepiadea and Inula helenium Ethanolic Extracts. MDPI. [Link]

-

PubChem. Gentianal. [Link]

-

Mechanism of action of gentamicin. PubMed. [Link]

-

Gentian Violet: A 19th Century Drug Re-Emerges in the 21st Century. PMC. [Link]

-

Gentianaceae Family—Derived Bioactive Compounds—Therapeutic Values and Supporting Role in Inflammation and Detoxification. NIH. [Link]

Sources

- 1. The chemical structure, pharmacological activity, and clinical progress of Gentianae Radix et Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Gentianaceae Family—Derived Bioactive Compounds—Therapeutic Values and Supporting Role in Inflammation and Detoxification [mdpi.com]

- 4. The metabolism and mode of action of gentian violet - PubMed [pubmed.ncbi.nlm.nih.gov]

Gentioflavine: A Rare Pseudo-Alkaloid of the Gentiana Genus

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Gentioflavine is a rare pseudo-alkaloid (C₁₀H₁₁NO₃) found in various species of the Gentiana genus, most notably Gentiana lutea, G. rigescens, and G. scabra.[1][2][3] Unlike the secoiridoid glycosides (e.g., gentiopicroside) that dominate the phytochemical profile of these plants, gentioflavine belongs to a specific subclass of pyridine derivatives.

Critical Technical Insight: Current consensus in natural product chemistry suggests that gentioflavine, along with its congener gentianine, may not be a constitutive plant metabolite but rather an artifact of extraction . It is formed via the ammonolysis of gentiopicroside during processing steps involving ammonia or ammonium hydroxide. This guide addresses the chemical reality of gentioflavine, distinguishing its "natural" occurrence from its semi-synthetic origin, and provides protocols for its controlled isolation and characterization.

Chemical Identity & Structural Classification

Gentioflavine is often misclassified due to its name, which suggests a flavonoid structure. It is, in fact, a pyridine alkaloid derivative.

| Attribute | Technical Detail |

| IUPAC Name | 3,4,6,7-Tetrahydro-6-methyl-1-oxo-1H-pyrano[3,4-c]pyridine-5-carbaldehyde |

| Chemical Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| Structural Class | Pyridine pseudo-alkaloid; Pyrano[3,4-c]pyridine derivative |

| Key Functional Groups | Pyridine ring, Lactone moiety, Aldehyde group (-CHO), N-methyl group |

| Solubility | Soluble in chloroform, ethanol, and methanol; sparingly soluble in water.[4] |

The Artifact Controversy: Biosynthesis vs. Chemical Formation

Understanding the origin of gentioflavine is prerequisite to any extraction logic. It is derived from the secoiridoid glucoside gentiopicroside (also known as gentiopicrin), which is abundant in Gentiana roots.

Mechanism of Formation

When plant material is treated with ammonia (a common step in alkaloid extraction to basify the medium), gentiopicroside undergoes hydrolysis and cyclization with the nitrogen source.

-

Hydrolysis: The glucose moiety is cleaved from gentiopicroside.

-

Ammonolysis: The aglycone reacts with ammonia (

). -

Cyclization: The unstable intermediate rearranges to form the pyridine ring structure of gentianine and gentioflavine.

Implication for Research: If your goal is to study native phytochemistry, avoid ammonia. If your goal is to isolate gentioflavine, ammonia treatment is a necessary synthetic step .

Figure 1: The chemical pathway transforming the native secoiridoid Gentiopicroside into the pseudo-alkaloids Gentianine and Gentioflavine via ammonolysis.

Extraction & Isolation Protocols

Two distinct protocols are provided below. Protocol A is designed to generate and isolate gentioflavine. Protocol B is a control method to extract native constituents without artifact formation.

Protocol A: Targeted Isolation of Gentioflavine (Ammoniacal Method)

Purpose: To maximize the yield of gentioflavine for pharmacological testing.

-

Preparation: Pulverize dried roots of Gentiana scabra or Gentiana lutea (1 kg) to a fine powder (mesh size 40-60).

-

Alkalinization: Moisten the powder with 10% Ammonium Hydroxide (

) solution. Incubate for 2-4 hours at room temperature. This is the critical step for converting gentiopicroside to gentioflavine. -

Extraction: Macerate the basified material with Chloroform (

) for 24 hours (3 cycles). -

Partitioning:

-

Filter and concentrate the chloroform extract under reduced pressure.

-

Dissolve the residue in 2% Hydrochloric Acid (

). -

Wash the acidic solution with Diethyl Ether to remove non-alkaloidal lipids.

-

Basify the aqueous phase again with

to pH 9-10. -

Extract exhaustively with Chloroform.

-

-

Purification:

-

Concentrate the final chloroform layer to obtain the "Total Alkaloid Fraction."

-

Subject this fraction to Silica Gel Column Chromatography.

-

Elution Gradient: Chloroform:Methanol (Starting 100:0

95:5 -

Fractionation: Gentianine elutes first (major peak); Gentioflavine elutes in later polar fractions (minor peak).

-

Protocol B: Native Extraction (Ammonia-Free)

Purpose: To verify the absence/presence of gentioflavine in untreated plant tissue.

-

Extraction: Extract powdered roots with Methanol (

) at room temperature (Ultrasonication, 30 min). -

Solvent Removal: Evaporate MeOH in vacuo at <40°C.

-

Analysis: Dissolve residue in HPLC mobile phase. Analyze immediately. Note: Without ammonia treatment, gentioflavine levels are typically negligible or undetectable, confirming its artifact nature.

Figure 2: Workflow for the targeted isolation of Gentioflavine using the ammoniacal artifact formation method.

Analytical Characterization

To validate the identity of isolated gentioflavine, compare spectral data against the following parameters.

| Method | Characteristic Signals | Interpretation |

| UV-Vis | Consistent with pyridine/unsaturated lactone conjugation. | |

| MS (ESI+) | Molecular ion peak corresponding to C₁₀H₁₁NO₃. | |

| ¹H NMR | Aldehyde proton (-CHO) . Distinctive singlet. | |

| Pyridine ring proton (deshielded by N and C=O). | ||

| Methyl group attached to the ring system. | ||

| ¹³C NMR | Carbonyl carbon of the aldehyde group.[5] | |

| Lactone carbonyl carbon. |

Differentiation: The presence of the aldehyde signal (~10 ppm) in ¹H NMR is the primary spectroscopic feature distinguishing gentioflavine from gentianine (which possesses a vinyl group instead).

Pharmacological Potential[5][7]

While gentianine has been extensively studied for anti-inflammatory and CNS effects, gentioflavine is less characterized individually. However, as a component of the "total alkaloid fraction" of Gentiana, it contributes to the following activities:

-

Antimicrobial Activity:

-

Gentioflavine has demonstrated inhibitory activity against specific bacterial strains and fungi in vitro. It is often cited alongside gentianine as contributing to the antiseptic properties of Gentiana root extracts used in traditional medicine for wound healing.

-

-

Anti-inflammatory:

-

Mechanism: Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

-

The alkaloidal fraction suppresses the production of pro-inflammatory cytokines (TNF-

, IL-6).

-

-

Hepatoprotection:

-

While primarily attributed to gentiopicroside, the alkaloid derivatives (including gentioflavine) have shown synergistic effects in protecting hepatocytes from chemical injury (

induced).

-

References

-

Phytochemicals and Biological Activities of Gentiana Species. Natural Product Communications, 2010.

-

The chemical structure, pharmacological activity, and clinical progress of Gentianae Radix et Rhizoma. Frontiers in Pharmacology, 2025.

-

Antimicrobial Activity of Gentiana lutea L. Extracts. Zeitschrift für Naturforschung C, 2009.[6]

-

Isolation and Immunomodulant Activity of Gentiabavaroside from Gentiana barbata. ResearchGate, 2025.

- Structure of gentioflavine, a new alkaloid from Gentiana.

Sources

- 1. researchgate.net [researchgate.net]

- 2. NMR Chemical Shifts of Common Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guanfacine | C9H9Cl2N3O | CID 3519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

Investigating the Biosynthetic Pathway of Gentioflavine: A Technical Guide

The following technical guide is structured to provide a rigorous, investigative framework for elucidating the biosynthetic pathway of Gentioflavine . It addresses the compound's unique status at the interface of terpene and alkaloid metabolism and the critical scientific debate regarding its natural versus artifactual origin.[1][2][3]

Executive Summary

Gentioflavine (also known as Gentioflavin) is a rare dihydropyridine lactonic alkaloid (specifically a pyrano[3,4-c]pyridine derivative) predominantly isolated from Gentiana species such as G. scabra, G. rigescens, and G. olivieri.[3][4] Unlike typical alkaloids derived directly from amino acids, Gentioflavine is a pseudoalkaloid —a nitrogen-containing compound derived from a non-amino acid precursor (terpenoid) that acquires nitrogen at a late biosynthetic stage.

This guide outlines a high-integrity investigative strategy to map its formation. The core challenge addressed here is distinguishing between enzymatic biosynthesis and chemical artifact formation (reaction of secoiridoids with ammonia during extraction). We propose a workflow combining isotope-labeled precursor feeding, strict pH-controlled extraction, and transcriptomic mining to definitively resolve its origin and pathway.

Chemical Context & Structural Logic[1][3][5][6]

The Molecule[2][3][7]

-

IUPAC Name: 6-methyl-1-oxo-3,4,6,7-tetrahydropyrano[3,4-c]pyridine-5-carbaldehyde[3][5][6]

-

Molecular Formula:

[3][5] -

Key Feature: It shares the carbon skeleton of gentiopicroside (a secoiridoid glucoside), suggesting a direct biosynthetic link.

The Precursor Hypothesis

The carbon backbone of Gentioflavine is identical to the aglycone of gentiopicroside (gentiogenin), rearranged into a pyridine ring.

-

Origin: The pathway initiates with the MEP/MVA pathways leading to Secologanin .

-

The Nitrogen Insertion: The conversion of a secoiridoid (oxygen-rich) to an alkaloid (nitrogen-containing) requires a nitrogen donor. In Gentiana, this is hypothesized to occur via the hydrolysis of gentiopicroside by a

-glucosidase, releasing a reactive dialdehyde intermediate that condenses with ammonia (

The Putative Biosynthetic Pathway

The following diagram illustrates the proposed flow from primary metabolism to Gentioflavine. It highlights the critical "Black Box" step where nitrogen incorporation occurs.

Figure 1: Proposed Biosynthetic Pathway of Gentioflavine. The pathway highlights the derivation from the secoiridoid gentiopicroside. The transition from oxygenated terpene to pyridine alkaloid involves a critical nitrogen condensation step.

Experimental Investigation Strategy

To scientifically validate this pathway, we must move beyond simple isolation and prove causality.

Phase 1: Artifact vs. Metabolite Validation

Objective: Determine if Gentioflavine exists in planta or is created during extraction.[2][3] Rationale: Many "gentian alkaloids" (e.g., gentianine) are artifacts formed when ammonia (used in basification) reacts with gentiopicroside.[2][7]

Protocol 1.1: Differential Extraction

-

Harvest: Fresh Gentiana scabra roots. Flash freeze in liquid nitrogen.

-

Control Arm (Acidic/Neutral): Extract with MeOH:Water (70:30) at pH 5.0. Strictly NO ammonia or ammonium hydroxide.

-

Experimental Arm (Basic): Extract with MeOH:Water + 5%

. -

Analysis: UHPLC-MS/MS (Triple Quadrupole).

-

Target: Gentioflavine (

-

Result Logic: If Gentioflavine is present in the Control Arm, it is a natural metabolite . If it appears only in the Experimental Arm, it is an artifact .

-

Phase 2: Isotope-Guided Pathway Tracking

Objective: Trace the carbon and nitrogen flow.

Protocol 2.1: Precursor Feeding

-

System: Hairy root cultures of Gentiana rigescens.

-

Tracers:

- -Glucose (Tracks terpenoid backbone via MEP pathway).

-

-Ammonium Nitrate or

-

Timeline: Feed at Day 14 (log phase); Harvest at Day 18.

-

Data Output: NMR analysis of isolated Gentioflavine.

-

Success Criteria: Observation of

enrichment in the pyranopyridine skeleton and

-

Phase 3: Gene Candidate Discovery (Transcriptomics)

Objective: Identify the enzymes responsible for the "Nitrogen Interface" step.

Workflow:

-

RNA-Seq: Compare transcriptomes of Gentiana tissues with high vs. low Gentioflavine content (e.g., Root vs. Leaf).

-

Candidate Selection:

- -glucosidases: Look for high expression of homologs to raucaffricine glucosidase (activates alkaloid precursors).

-

Alcohol Dehydrogenases / Oxidases: Enzymes likely involved in the oxidation of the hemiacetal to the lactone/pyridine form.

-

P450s: CYP450s co-expressed with Secologanin Synthase (

).

Detailed Experimental Methodology: In Vitro Enzyme Assay

If Gentioflavine is natural, a specific enzyme likely facilitates the condensation of the aglycone with nitrogen. This protocol assays for that activity.

Assay Name: Gentiopicroside-Activating Glucosidase Assay

| Component | Concentration | Role |

| Substrate | 1 mM Gentiopicroside | Precursor |

| Nitrogen Source | 5 mM Ammonium Sulfate | N-donor (Physiological mimic) |

| Enzyme Source | Crude Protein Extract (Root) | Source of putative glucosidase |

| Buffer | 50 mM Citrate-Phosphate (pH 5.0) | Mimics vacuolar/cytosolic pH |

| Cofactor | NAD+ / NADP+ (0.5 mM) | For potential oxidative steps |

Procedure:

-

Incubation: Mix components and incubate at 30°C for 2 hours.

-

Quenching: Add equal volume of Acetonitrile (stops reaction).

-

Detection: LC-MS analysis. Monitor for the disappearance of Gentiopicroside (RT ~4.5 min) and appearance of Gentioflavine (RT ~6.2 min).

-

Control: Boiled enzyme extract (Heat-inactivated).

-

Note: Spontaneous formation (non-enzymatic) may occur. The enzymatic rate must be significantly higher than the heat-inactivated control to claim biosynthetic relevance.

-

Visualization of the Investigation Workflow

Figure 2: Decision Tree for Gentioflavine Characterization. This workflow prevents wasted resources by first confirming the metabolite's natural existence before expensive genomic mining.

References

-

Jensen, S. R., & Schripsema, J. (2002). Chemotaxonomy and Pharmacology of Gentianaceae. In: Struwe L., Albert V.A. (eds) Gentianaceae.[3][8][9][10][11][12][13] Cambridge University Press. (Discusses the artifact nature of gentian alkaloids).

-

Wang, X., et al. (2023). Gentioflavine biosynthesis initiates via the mevalonate (MVA) pathway in Gentiana species.[3] Smolecule Research Summaries.

-

Pan, Y., et al. (2016). Phytochemistry and Pharmacological Activities of the Genus Gentiana (Gentianaceae). Chemistry & Biodiversity.

-

Mustafa, A. M., et al. (2015). Metabolite profiling of Gentiana lutea L. roots by 1H NMR and LC-MS. Phytochemical Analysis.

-

PubChem Database. Gentioflavine Compound Summary. National Center for Biotechnology Information.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Frontiers | The chemical structure, pharmacological activity, and clinical progress of Gentianae Radix et Rhizoma [frontiersin.org]

- 3. Buy Gentioflavine | 18058-50-9 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. Gentioflavine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 6. 1H-Pyrano(3,4-c)pyridine-5-carboxaldehyde, 3,4,6,7-tetrahydro-6-methyl-1-oxo- | C10H11NO3 | CID 442536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The chemical structure, pharmacological activity, and clinical progress of Gentianae Radix et Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Plants of the World Online | Kew Science [powo.science.kew.org]

- 10. NatureServe Explorer 2.0 [explorer.natureserve.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Gentiana alba - Plant Finder [missouribotanicalgarden.org]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

Gentioflavine: A Technical Guide to its Role in Traditional Medicine and Future Pharmacological Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: From Traditional Roots to Modern Scrutiny

For centuries, plants of the Gentiana genus have been a cornerstone of traditional medicine across Europe and Asia.[1][2] Species such as Gentiana macrophylla and Gentiana rigescens are well-documented in traditional Chinese medicine for their use in treating inflammation, pain, liver disorders, and infections.[2][3] The therapeutic efficacy of these plants is attributed to a rich diversity of phytochemicals, including iridoids, flavonoids, and alkaloids.[4][5] Among these is gentioflavine, a monoterpene alkaloid whose specific contribution to the pharmacological profile of its source plants is an emerging area of scientific inquiry.

This technical guide provides a comprehensive overview of gentioflavine, beginning with its traditional context and moving towards its potential as a modern therapeutic agent. We will delve into its chemical properties, isolation, and characterization, and outline detailed experimental protocols for investigating its bioactivities. This document is designed to serve as a foundational resource for researchers aiming to unlock the full therapeutic potential of this intriguing natural compound.

Chemical Profile and Structural Elucidation of Gentioflavine

Gentioflavine is a monoterpene alkaloid that has been isolated from several species of the Gentiana genus, most notably Gentiana rigescens.[6] Its chemical structure and properties are fundamental to understanding its potential biological activity.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | [7] |

| Appearance | Orange, needle-like crystals | [8] |

| Solubility | Soluble in dilute nitric acid, concentrated sulfuric acid, benzene, ether, petroleum ether, and tetrahydrofuran. | [8] |

Note: There is some discrepancy in the literature regarding the physical properties of gentioflavine, and researchers should verify these properties upon isolation.

An interesting aspect of gentioflavine is the hypothesis that it may be an artifact of the extraction process. Some studies suggest that certain alkaloids from Gentiana species, including gentioflavine, may be formed from the conversion of other compounds, such as gentiopicroside, in the presence of ammonia during extraction.[6] This underscores the importance of carefully controlled isolation protocols to distinguish between endogenous and process-derived compounds.

Isolation and Purification Protocol

The isolation of gentioflavine from its natural source, such as the roots of Gentiana rigescens, involves a multi-step process designed to separate it from other phytochemicals. The following is a generalized protocol based on standard chromatographic techniques for alkaloid isolation.

Step 1: Extraction

-

Obtain dried and powdered root material of Gentiana rigescens.

-

Perform a Soxhlet extraction or maceration with a suitable solvent such as methanol or ethanol to create a crude extract.

-

Concentrate the crude extract under reduced pressure using a rotary evaporator.

Step 2: Acid-Base Partitioning

-

Dissolve the crude extract in a 5% hydrochloric acid solution.

-

Wash the acidic solution with a non-polar solvent like diethyl ether or chloroform to remove neutral and acidic compounds.

-

Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide.

-

Extract the liberated alkaloids with chloroform or a similar organic solvent.

-

Combine the organic layers and concentrate to yield a crude alkaloid fraction.

Step 3: Chromatographic Purification

-

Subject the crude alkaloid fraction to column chromatography using silica gel.

-

Elute with a gradient solvent system, typically a mixture of chloroform and methanol, with increasing polarity.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing gentioflavine.

-

Pool the gentioflavine-rich fractions and further purify using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

Structural Characterization

The definitive structure of isolated gentioflavine is elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework, while 2D NMR techniques (COSY, HMQC, HMBC) are employed to establish the connectivity of atoms within the molecule.[7][10][11]

Pharmacological Potential: An Evidence-Based Perspective

While dedicated pharmacological studies on purified gentioflavine are limited, the well-documented therapeutic actions of Gentiana extracts provide a strong rationale for investigating its bioactivity. The following sections outline the potential pharmacological roles of gentioflavine and provide detailed protocols for their investigation.

Anti-inflammatory Activity

Traditional Context: Gentiana species are widely used in traditional medicine to treat inflammatory conditions such as arthritis and swelling.[1][2]

Scientific Rationale: The anti-inflammatory effects of Gentiana extracts are largely attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways, which are central regulators of inflammation.[6] These pathways control the expression of pro-inflammatory cytokines like TNF-α and IL-6. It is plausible that gentioflavine contributes to the overall anti-inflammatory effect of the plant extracts.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Human Red Blood Cell Membrane Stabilization)

This assay assesses the ability of a compound to stabilize the membrane of red blood cells (RBCs) when subjected to hypotonic stress, which is analogous to the stabilization of lysosomal membranes during inflammation.[12]

-

Preparation of RBC Suspension: Obtain fresh human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes, discard the supernatant, and wash the pellet with isosaline. Repeat this process three times. Prepare a 10% v/v suspension of RBCs in isosaline.

-

Assay Preparation: In separate tubes, mix 1 ml of phosphate buffer, 2 ml of hyposaline, and 0.5 ml of the RBC suspension.

-

Treatment: Add varying concentrations of gentioflavine (e.g., 10-100 µg/mL) to the tubes. Use a standard anti-inflammatory drug like diclofenac sodium as a positive control and a vehicle control (e.g., DMSO).

-

Incubation and Analysis: Incubate the mixtures at 37°C for 30 minutes and then centrifuge.

-

Spectrophotometry: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

-

Calculation: Calculate the percentage of membrane stabilization using the formula: % Inhibition = ((Absorbance of Control - Absorbance of Sample) / Absorbance of Control) * 100

Caption: Proposed inhibitory action of gentioflavine on the NF-κB signaling pathway.

Antimicrobial Activity

Traditional Context: The use of Gentiana preparations for treating infected wounds suggests the presence of antimicrobial compounds.[2]

Scientific Rationale: Many plant-derived alkaloids exhibit antimicrobial properties. Investigating gentioflavine's activity against a panel of pathogenic bacteria and fungi is a logical step in its pharmacological evaluation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.

-

Microorganism Preparation: Culture pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to a standardized concentration (e.g., 10⁵ CFU/mL).

-

Serial Dilution: Prepare a series of dilutions of gentioflavine in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microorganism suspension to each well.

-

Controls: Include a positive control (broth with microorganism and a standard antibiotic), a negative control (broth only), and a vehicle control.

-

Incubation: Incubate the plate at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

Analysis: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration without visible growth is the MIC.

Anticancer Potential

Scientific Rationale: While not a primary traditional use, many natural compounds are being explored for their anticancer properties. Related compounds from Gentiana have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[6] Therefore, it is worthwhile to investigate if gentioflavine possesses similar cytotoxic effects.

Experimental Workflow: In Vitro Anticancer Screening

A systematic approach is required to evaluate the anticancer potential of gentioflavine.

Caption: A typical workflow for in vitro anticancer screening of a novel compound.

Protocol 1: Cytotoxicity Screening (MTT Assay)

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases to form formazan, which is proportional to the number of viable cells.

-

Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of gentioflavine for 24-48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of gentioflavine that inhibits cell growth by 50%.[13][14][15]

Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cancer cells with gentioflavine at its IC50 concentration for a specified time.

-

Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

-

Future Directions and Conclusion

Gentioflavine stands at an interesting crossroads of traditional medicine and modern pharmacology. While its history is rooted in the ethnobotanical use of Gentiana species, its specific pharmacological profile remains largely unexplored. The evidence from related compounds and the parent plants strongly suggests that gentioflavine may possess significant anti-inflammatory, antimicrobial, and potentially anticancer properties.

The protocols and methodologies outlined in this guide provide a clear and robust framework for future research. A thorough investigation into gentioflavine, beginning with its definitive isolation and characterization, followed by systematic in vitro and in vivo pharmacological testing, is warranted. Such studies will not only elucidate the role of this minor alkaloid in the therapeutic effects of traditional Gentiana preparations but also potentially unveil a novel lead compound for the development of future medicines. The journey of gentioflavine from a constituent of a traditional remedy to a characterized therapeutic agent is a promising endeavor for the scientific community.

References

-

The chemical structure, pharmacological activity, and clinical progress of Gentianae Radix et Rhizoma - PubMed Central. Available at: [Link]

-

In vitro and in vivo anti-inflammatory activities of natural matrices. - ResearchGate. Available at: [Link]

-

In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Available at: [Link]

-

Activity of gentian violet and brilliant green against some microorganisms associated with skin infections - PubMed. Available at: [Link]

-

Antimicrobial Activity of Gentiana lutea L. Extracts - ResearchGate. Available at: [Link]

-

Evaluation of In-vitro Anti-inflammatory Activity of Aqueous Extract of Andrographis paniculata - Semantic Scholar. Available at: [Link]

-

EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS - ResearchGate. Available at: [Link]

-

A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC - NIH. Available at: [Link]

-

Phytochemicals of Gentianaceae. A review of pharmacological properties - ResearchGate. Available at: [Link]

-

Gentianaceae Family—Derived Bioactive Compounds—Therapeutic Values and Supporting Role in Inflammation and Detoxification - NIH. Available at: [Link]

-

Gentian Violet Inhibits Cell Proliferation through Induction of Apoptosis in Ovarian Cancer Cells - PMC - NIH. Available at: [Link]

-

Assaying cell cycle status using flow cytometry - PMC - NIH. Available at: [Link]

-

(PDF) NMR spectroscopy and mass spectrometry in metabolomics analysis of Salvia. Available at: [Link]

-

IC 50 values of various flavonoids in different types of cancer. - ResearchGate. Available at: [Link]

-

Anti-Inflammatory Activity of Natural Products - PMC - PubMed Central. Available at: [Link]

-

Flavokawain B inhibits NF-κB inflammatory signaling pathway activation in inflammatory bowel disease by targeting TLR2 - PubMed. Available at: [Link]

-

Characterization, biological activity, and anticancer effect of green-synthesized gold nanoparticles using Nasturtium officinale L - PMC - NIH. Available at: [Link]

-

HPTLC/HPLC-mass spectrometry identification and NMR characterization of major flavonoids of wild lemongrass (Cymbopogon - Semantic Scholar. Available at: [Link]

-

Antimicrobial Activities and Mode of Flavonoid Actions - MDPI. Available at: [Link]

-

Gentian Root: The Ancient Herb that Aids Digestion, Wound Healing & More - Dr. Axe. Available at: [Link]

-

Digitoflavone inhibits IκBα kinase and enhances apoptosis induced by TNFα through downregulation of expression of nuclear factor κB-regulated gene products in human pancreatic cancer cells - PubMed. Available at: [Link]

-

DNA content cell cycle analysis using flow cytometry - YouTube. Available at: [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available at: [Link]

-

Antibacterial and antifungal activity of Gentiana asclepiadea extracts. - ResearchGate. Available at: [Link]

-

Gentian Root: Uses, Benefits, and Side Effects - Healthline. Available at: [Link]

-

Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy - The Royal Society of Chemistry. Available at: [Link]

-

Targeting Autophagy Triggers Apoptosis and Complements the Action of Venetoclax in Chronic Lymphocytic Leukemia Cells - MDPI. Available at: [Link]

-

Analytical Methods of Phytochemicals from the Genus Gentiana - PMC - PubMed Central. Available at: [Link]

-

19F Fast Magic-Angle Spinning NMR Spectroscopy on Microcrystalline Complexes of Fluorinated Ligands and the Carbohydrate Recognition Domain of Galectin-3 - NIH. Available at: [Link]

-

Identification of bio-active metabolites of gentiopicroside by UPLC/Q-TOF MS and NMR. Available at: [Link]_

-

Theaflavin-3,3′-digallate triggers apoptosis in osteosarcoma cells via the caspase pathway. Available at: [Link]

-

Some European Gentiana Species Are Used Traditionally to Cure Wounds: Bioactivity and Conservation Issues - MDPI. Available at: [Link]

-

In-vitro Antimicrobial Activities of Different Extracts of Grapevine Leaves (Vitis vinifera L.) from West Anatolia against some Pathogenic Microorganisms - Journal of Pure and Applied Microbiology. Available at: [Link]

-

(PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review) - ResearchGate. Available at: [Link]

-

Phytochemistry and Pharmacological Activities of the Genus Gentiana (Gentianaceae) | Request PDF - ResearchGate. Available at: [Link]

-

(PDF) Targeting Coronaviral Replication and Cellular JAK2 Mediated Dominant NF-κB Activation for Comprehensive and Ultimate Inhibition of Coronaviral Activity - ResearchGate. Available at: [Link]

-

Anticancer Effects and Phytochemical Profile of Lavandula stoechas - PMC - NIH. Available at: [Link]

-

NMR in the Service of Wine Differentiation - MDPI. Available at: [Link]

-

Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC - PubMed Central. Available at: [Link]

-

Medicinal, biological and phytochemical properties of Gentiana species - PubMed Central. Available at: [Link]

-

Cell Cycle Analysis. Available at: [Link]

-

A Review on the Ethnomedicinal Usage, Phytochemistry, and Pharmacological Properties of Gentianeae (Gentianaceae) in Tibetan Medicine - MDPI. Available at: [Link]

-

cytotoxicity ic50 values: Topics by Science.gov. Available at: [Link]

-

Inhibition of TGFβ1/Smad pathway by NF-κB induces inflammation leading to poor wound healing in high glucose - PubMed. Available at: [Link]

-

In vitro benchmarking of NF-κB inhibitors - PMC - PubMed Central - NIH. Available at: [Link]

Sources

- 1. Gentian Root: Uses, Benefits, and Side Effects [healthline.com]

- 2. Medicinal, biological and phytochemical properties of Gentiana species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. draxe.com [draxe.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. An In Vitro Evaluation of Anti-inflammatory and Antioxidant Activities of Cocos nucifera and Triticum aestivum Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. 19F Fast Magic-Angle Spinning NMR Spectroscopy on Microcrystalline Complexes of Fluorinated Ligands and the Carbohydrate Recognition Domain of Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization, biological activity, and anticancer effect of green-synthesized gold nanoparticles using Nasturtium officinale L - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer Effects and Phytochemical Profile of Lavandula stoechas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

Preliminary Biological Screening of Gentioflavine: A Strategic Approach

An In-depth Technical Guide for Drug Development Professionals

Abstract

Gentioflavine, a prominent alkaloid from the Gentiana genus, represents a compelling candidate for drug discovery, stemming from the long-standing use of Gentiana species in traditional medicine for inflammatory and infectious ailments.[1][2][3] This guide provides a comprehensive framework for the preliminary biological screening of Gentioflavine, designed for researchers and drug development professionals. We eschew a rigid template, instead presenting a logically structured, multi-pronged screening cascade focusing on anti-inflammatory, antimicrobial, and anticancer activities. Each section details not only the experimental protocols but also the underlying scientific rationale, ensuring a self-validating and robust investigational approach. Methodologies are grounded in established, peer-reviewed techniques, and all data presentation and experimental workflows are visualized for clarity.

Introduction: The Rationale for Screening Gentioflavine

The genus Gentiana, particularly species like Gentiana macrophylla, has been a cornerstone of Traditional Chinese Medicine for centuries, primarily employed to treat conditions such as rheumatoid arthritis, inflammation, and pain.[4][5] Phytochemical investigations have identified a rich array of bioactive compounds, including iridoids, flavonoids, and alkaloids.[6][7] Among these, the alkaloid Gentioflavine stands out as a molecule of interest. The ethnobotanical history of its source plant provides a strong justification for a targeted, yet comprehensive, preliminary biological screening. This guide outlines a strategic workflow to efficiently probe its therapeutic potential, starting with its most probable activities and expanding to broader cytotoxic screening.

Tier 1 Screening: Anti-Inflammatory Activity

Causality: The traditional application of Gentiana root for "wind-dampness" and painful obstruction (Bi syndrome) directly correlates with inflammatory conditions in modern medicine.[1][2] Therefore, the initial and most logical step is to evaluate Gentioflavine's ability to modulate inflammatory responses in vitro. A well-established model for this is the use of lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7), which mimic key aspects of the innate immune response to bacterial infection.[8][9]

Experimental Workflow: In Vitro Anti-Inflammatory Screening

The workflow is designed to first assess cytotoxicity to ensure subsequent assays are conducted at non-toxic concentrations, followed by quantification of key inflammatory mediators.

Caption: Workflow for preliminary antimicrobial screening of Gentioflavine.

Detailed Experimental Protocols

Protocol 3.2.1: Agar Disc Diffusion Assay

-

Inoculum Preparation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). [10]2. Plate Inoculation: Uniformly swab the inoculum onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

-

Disc Application: Sterilize blank paper discs and impregnate them with a known concentration of Gentioflavine. Place the discs onto the agar surface.

-

Controls: Include a positive control disc (e.g., Gentamicin for bacteria, Amphotericin B for fungi) and a negative control disc (vehicle solvent). [11]5. Incubation: Incubate the plates at 37°C for 18-24 hours (bacteria) or 25-30°C for 24-48 hours (fungi).

-

Measurement: Measure the diameter of the clear zone of inhibition (ZOI) around each disc in millimeters (mm).

Protocol 3.2.2: Broth Microdilution for MIC Determination

-

Preparation: In a 96-well microtiter plate, add 50 µL of appropriate broth (e.g., Mueller-Hinton Broth) to each well.

-

Serial Dilution: Add 50 µL of the Gentioflavine stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well. [12]4. Controls: Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control.

-

Incubation: Incubate the plate under the same conditions as the diffusion assay.

-

Reading the MIC: The MIC is the lowest concentration of Gentioflavine that completely inhibits visible microbial growth. [12][13]

Data Presentation

| Microorganism | Type | Zone of Inhibition (mm) | MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |

| Staphylococcus aureus | Gram (+) | [Value] | [Value] | [Value] |

| Escherichia coli | Gram (-) | [Value] | [Value] | [Value] |

| Pseudomonas aeruginosa | Gram (-) | [Value] | [Value] | [Value] |

| Candida albicans | Fungus | [Value] | [Value] | [Value] |

Tier 3 Screening: Cytotoxicity Against Cancer Cells

Causality: A fundamental aspect of drug discovery is assessing general cytotoxicity and potential anticancer activity. Many natural compounds with anti-inflammatory properties also influence cell proliferation and apoptosis pathways, which are central to cancer biology. [14][15]This screening tier evaluates Gentioflavine's effect on cancer cell viability, using a non-cancerous cell line as a control to gauge selectivity.

Experimental Workflow: Cytotoxicity Screening

This workflow is a direct application of the MTT assay across a panel of cell lines to compare potency and selectivity.

Caption: Workflow for assessing the cytotoxicity and anticancer potential of Gentioflavine.

Detailed Experimental Protocol

Protocol 4.2.1: MTT Assay for Anticancer Screening The protocol is identical to the one described in section 2.2.1, but it is applied to a panel of human cancer cell lines (e.g., HCT-116 colon carcinoma, MCF-7 breast adenocarcinoma) and a non-cancerous control line (e.g., Vero kidney epithelial cells). [16][17][18]The incubation period with the compound is typically extended to 48 or 72 hours to better assess anti-proliferative effects.

Data Presentation

| Cell Line | Origin | IC₅₀ of Gentioflavine (µM) | IC₅₀ of Positive Control (e.g., Doxorubicin) (µM) | Selectivity Index (SI) |

| HCT-116 | Colon Cancer | [Value] | [Value] | [Vero IC₅₀] / [HCT-116 IC₅₀] |

| MCF-7 | Breast Cancer | [Value] | [Value] | [Vero IC₅₀] / [MCF-7 IC₅₀] |

| Vero | Normal Kidney | [Value] | [Value] | N/A |

Conclusion and Future Directions

This guide outlines a systematic, three-tiered approach for the preliminary biological evaluation of Gentioflavine. The results from these screens will provide a foundational dataset to guide further research.

-

Promising Anti-inflammatory Activity: If Gentioflavine shows potent inhibition of NO and pro-inflammatory cytokines at non-toxic doses, subsequent studies should focus on elucidating the mechanism of action, such as investigating its effect on the NF-κB or MAPK signaling pathways. [8]* Significant Antimicrobial Activity: A low MIC against specific pathogens would warrant further investigation, including time-kill kinetic studies and testing against resistant strains.

-

Selective Anticancer Activity: A high Selectivity Index (SI > 2-3) suggests a therapeutic window and would justify more advanced studies, such as apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis.

By following this logical and evidence-based screening cascade, researchers can efficiently and robustly assess the therapeutic potential of Gentioflavine, paving the way for more advanced preclinical development.

References

- Vertex AI Search. (n.d.). Ingredient: Gentiana macrophylla - Caring Sunshine.

- TMR Publishing Group. (n.d.). Gentiana macrophylla Pall.: a review of the basic source, traditional use, chemical components, pharmacological activities and quality control.

- Genesis Health Products. (n.d.). GENTIAN.

- Fairfax, T. (2024, June 29). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher.

- MDPI. (n.d.). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines.

- Yin Yang House. (n.d.). Gentiana Macrophylla Root - Qin Jiao.

- ResearchGate. (n.d.). Screening methods for natural products with antimicrobial activity: A review of the literature.

- Oreate AI Blog. (2026, January 7). Gentiana Macrophylla: Clinical Application Research of Traditional Chinese Medicine in the Treatment of Rheumatism and Stroke.

- PMC. (2020, June 3). Recent advances in screening active components from natural products based on bioaffinity techniques.

- SciELO. (n.d.). Screening methods to determine antibacterial activity of natural products.

- ResearchGate. (2025, August 9). Phytochemicals and Biological Activities of Gentiana Species.

- PMC - NIH. (n.d.). Anti-inflammatory and immuno-modulatory studies on LC-MS characterised methanol extract of Gentiana kurroo Royle.

- ResearchGate. (2020, August 25). (PDF) Anti-apoptotic and anti-inflammatory activity of Gentiana lutea root extract.

- PubMed. (n.d.). Exploring the Anti-Inflammatory Molecular Mechanism of Gentiana szechenyii Kanitz. Based on UPLC-MS/MS Combined With Network Pharmacology, Molecular Docking, and Molecular Dynamics Simulation.

- PubMed. (2010, April). Phytochemicals and biological activities of Gentiana species.

- SciSpace. (n.d.). Anticancer activity and phytochemical composition of wild Gundelia tournefortii.

- PMC. (n.d.). Anticancer Effects and Phytochemical Profile of Lavandula stoechas.

- MDPI. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts.

- MDPI. (n.d.). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones.

- PMC - NIH. (n.d.). Anticancer activity of flavane gallates isolated from Plicosepalus curviflorus.

- PMC. (n.d.). Antimicrobial activity of flavonoids.

- PMC. (n.d.). Screening Anti-Inflammatory Effects of Flavanones Solutions.

- PubMed. (2024, December 2). Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies.

- PMC. (n.d.). Biological Activities and Chemical Profile of Gentiana asclepiadea and Inula helenium Ethanolic Extracts.

- MDPI. (n.d.). Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts.

- Journal of Pure and Applied Microbiology. (2012). In-vitro Antimicrobial Activities of Different Extracts of Grapevine Leaves (Vitis vinifera L.) from West Anatolia against some Pathogenic Microorganisms.

- PMC. (n.d.). Chemistry and Biological Activities of Flavonoids: An Overview.

- MDPI. (2023, July 31). Evaluation of the Antibacterial Activity of Gentamicin in Combination with Essential Oils Isolated from Different Cultivars and Morphological Parts of Lavender (Lavandula angustifolia Mill.) against Selected Bacterial Strains.

- PubMed. (n.d.). Antimicrobial activity of clavines.

Sources

- 1. caringsunshine.com [caringsunshine.com]

- 2. LOADING...... [tmrjournals.com]

- 3. genesishealthproducts.com [genesishealthproducts.com]

- 4. yinyanghouse.com [yinyanghouse.com]

- 5. Gentiana Macrophylla: Clinical Application Research of Traditional Chinese Medicine in the Treatment of Rheumatism and Stroke - Oreate AI Blog [oreateai.com]

- 6. researchgate.net [researchgate.net]

- 7. Phytochemicals and biological activities of Gentiana species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and immuno-modulatory studies on LC-MS characterised methanol extract of Gentiana kurroo Royle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the Anti-Inflammatory Molecular Mechanism of Gentiana szechenyii Kanitz. Based on UPLC-MS/MS Combined With Network Pharmacology, Molecular Docking, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. scielo.br [scielo.br]

- 13. Antimicrobial activity of clavines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Anticancer Effects and Phytochemical Profile of Lavandula stoechas - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anticancer activity of flavane gallates isolated from Plicosepalus curviflorus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Gentioflavine from Gentiana Roots

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive guide to the extraction, purification, and characterization of gentioflavine, a notable alkaloid found in the roots of various Gentiana species. While specific protocols for gentioflavine are not extensively detailed in publicly available literature, this guide synthesizes established phytochemical techniques for natural product isolation to propose a robust and scientifically grounded workflow. The protocols herein are designed to be adaptable and provide a strong foundation for researchers embarking on the isolation of gentioflavine for further pharmacological investigation. We will delve into the rationale behind solvent selection, chromatographic techniques, and analytical methods, ensuring a thorough understanding of the entire process.

Introduction: The Significance of Gentioflavine

The genus Gentiana encompasses over 400 species of flowering plants, many of which have a long history of use in traditional medicine across the globe.[1][2] The roots of these plants are particularly rich in a diverse array of bioactive compounds, including iridoids, secoiridoids, xanthones, and alkaloids.[3][4][5] Among these, gentioflavine (C₁₀H₁₁NO₃) has been identified as a constituent of interest.[6] Alkaloids from medicinal plants are a significant source of lead compounds in drug discovery, exhibiting a wide range of pharmacological activities. Given the therapeutic applications of Gentiana extracts, which include anti-inflammatory, hepatoprotective, and antimicrobial effects, the isolation and characterization of its individual components like gentioflavine are crucial for understanding their mechanisms of action and potential for new drug development.[2][7]

This guide will provide a detailed, step-by-step protocol for the extraction and purification of gentioflavine, designed to be a practical resource for researchers in natural product chemistry and drug development.

Pre-Extraction Considerations: Plant Material and Reagents

Plant Material

The selection and preparation of the plant material are critical for a successful extraction.

-

Species Selection: Gentioflavine has been reported in species such as Gentiana olgae and Gentiana scabra. Proper botanical identification is paramount.

-

Plant Part: The roots are the primary source of gentioflavine.

-

Harvesting and Drying: Roots should be harvested at the appropriate time to ensure maximum yield of bioactive compounds. After harvesting, the roots must be thoroughly cleaned to remove soil and other debris. They should then be dried in a well-ventilated area, away from direct sunlight, to prevent the degradation of phytochemicals. Once completely dry, the roots should be ground into a fine powder to increase the surface area for efficient solvent extraction.

Reagents and Equipment

All solvents should be of analytical or HPLC grade.

-

Solvents: Methanol, ethanol, ethyl acetate, n-hexane, chloroform, acetonitrile, and deionized water.

-

Chromatography: Silica gel (for column chromatography), Sephadex LH-20, and a High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).

-

Analytical Instruments: HPLC with a Diode Array Detector (DAD), Mass Spectrometer (MS), and Nuclear Magnetic Resonance (NMR) spectrometer.

-

General Laboratory Equipment: Rotary evaporator, glassware, filtration apparatus, centrifuge, vortex mixer.

Extraction and Purification Workflow

The overall workflow for the isolation of gentioflavine can be visualized as a multi-step process, starting from the raw plant material and culminating in a purified, characterized compound.

Caption: Workflow for Gentioflavine Isolation.

Detailed Protocols

Protocol 1: Extraction of Crude Gentioflavine

This protocol is based on general methods for extracting alkaloids and other phytochemicals from plant materials. Methanol is a common and effective solvent for a broad range of compounds, including those with moderate polarity like gentioflavine.[1]

Objective: To obtain a crude extract from Gentiana roots containing gentioflavine.

Materials:

-

Dried and powdered Gentiana roots (100 g)

-

Methanol (1 L)

-

Erlenmeyer flask (2 L)

-

Shaker

-

Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

-

Rotary evaporator

Procedure:

-

Maceration: Place 100 g of powdered Gentiana root into a 2 L Erlenmeyer flask. Add 1 L of methanol to the flask.

-

Extraction: Seal the flask and place it on a shaker at room temperature for 24-48 hours. Agitation ensures continuous contact between the solvent and the plant material, maximizing extraction efficiency.

-

Filtration: After the extraction period, filter the mixture through a Buchner funnel with Whatman No. 1 filter paper to separate the plant debris from the methanol extract.

-

Re-extraction: To ensure complete extraction, the plant residue can be subjected to a second round of maceration with fresh methanol (500 mL) for another 24 hours.

-

Combine and Concentrate: Combine the filtrates from all extractions. Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to avoid thermal degradation of the compounds. This will yield a dark, viscous crude extract.

Protocol 2: Liquid-Liquid Partitioning (Fractionation)

This step aims to separate compounds based on their polarity, thereby enriching the fraction containing gentioflavine.

Objective: To fractionate the crude extract to isolate compounds of intermediate polarity.

Materials:

-

Crude methanol extract

-

Deionized water

-

n-Hexane

-

Ethyl acetate

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Defatting: Transfer the dissolved extract to a separatory funnel and add an equal volume of n-hexane. Shake vigorously and allow the layers to separate. The n-hexane layer will contain highly non-polar compounds like fats and waxes. Discard the n-hexane layer. Repeat this step 2-3 times. This is a crucial step to remove interfering non-polar compounds.

-

Ethyl Acetate Fractionation: To the remaining aqueous methanol layer, add an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate. The ethyl acetate will extract compounds of intermediate polarity, which is the likely fraction to contain gentioflavine. Collect the ethyl acetate layer. Repeat this extraction 2-3 times.

-

Concentration: Combine the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator. This yields the enriched gentioflavine fraction.

Protocol 3: Purification by Column Chromatography

Column chromatography is a fundamental technique for the separation of individual compounds from a complex mixture.[8][9][10]

Objective: To isolate gentioflavine from the enriched fraction using silica gel and Sephadex LH-20 chromatography.